CT52923

Beschreibung

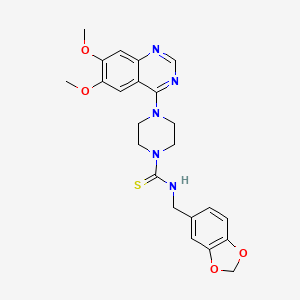

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide (CAS: 477855-14-4) is a synthetic small molecule characterized by a piperazine-carbothioamide core linked to a 6,7-dimethoxyquinazoline moiety and a benzodioxol-methyl group.

Eigenschaften

Molekularformel |

C23H25N5O4S |

|---|---|

Molekulargewicht |

467.5 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C23H25N5O4S/c1-29-19-10-16-17(11-20(19)30-2)25-13-26-22(16)27-5-7-28(8-6-27)23(33)24-12-15-3-4-18-21(9-15)32-14-31-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,24,33) |

InChI-Schlüssel |

ORRFUYVNMZSYIC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CT52923 wird durch eine Reihe von Piperazinylchinazolinverbindungen synthetisiert, die durch Screening chemischer Bibliotheken als potente Antagonisten des Plättchen-abgeleiteten Wachstumsfaktorrezeptors identifiziert wurden. Das optimierte Analogon, this compound, erweist sich als ein ATP-kompetitiver Inhibitor, der eine bemerkenswerte Spezifität aufweist, wenn er gegen andere Kinasen getestet wird .

Industrielle Produktionsmethoden

Die industriellen Produktionsmethoden für this compound umfassen die Synthese von Piperazinylchinazolinverbindungen, gefolgt von einer Optimierung, um die gewünschte Spezifität und Potenz zu erreichen. Die Verbindung wird dann gereinigt und für Forschungszwecke formuliert .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Forschungswerkzeug verwendet, um die Hemmung des Plättchen-abgeleiteten Wachstumsfaktorrezeptors zu untersuchen.

Biologie: Wird verwendet, um die Rolle des Plättchen-abgeleiteten Wachstumsfaktorrezeptors bei der Zellproliferation, Migration und Unterdrückung der Neointima nach Gefäßverletzung zu untersuchen.

Medizin: Mögliche therapeutische Anwendungen bei der Behandlung von Krankheiten wie Atherosklerose, Glomerulonephritis, Leberzirrhose, Lungenfibrose und Krebs.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Plättchen-abgeleiteten Wachstumsfaktorrezeptor abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv den Plättchen-abgeleiteten Wachstumsfaktorrezeptor hemmt. Es fungiert als ein ATP-kompetitiver Inhibitor und blockiert die Fähigkeit des Rezeptors, ATP zu binden, und hemmt anschließend dessen Signalwege. Diese Hemmung führt zur Unterdrückung zellulärer Reaktionen wie der Migration von glatten Muskelzellen und der Proliferation von Fibroblasten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C18H17N3O4S

- Molecular Weight: 357.41 g/mol

- IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide

The structure features a piperazine ring linked to a quinazoline moiety and a benzodioxole group, which contributes to its biological activity.

Anticancer Activity

Studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide exhibit anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Research suggests that this compound may target specific pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Neuropharmacology

This compound may also play a role in neuropharmacology due to its interaction with serotonin receptors. Dual modulators of serotonin receptors have shown promise in treating mood disorders and schizophrenia . The benzodioxole moiety is particularly significant as it enhances the affinity for these receptors, potentially leading to improved therapeutic outcomes.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of similar compounds and their effects on various cancer cell lines. The results indicated that derivatives of the compound exhibited significant cytotoxicity against breast and lung cancer cells, highlighting the potential for development into therapeutic agents .

Case Study 2: Serotonin Receptor Modulation

Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures effectively modulate serotonin receptor activity. Their findings suggest that these compounds could be developed into treatments for anxiety and depression disorders .

Wirkmechanismus

CT52923 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor. It functions as an ATP-competitive inhibitor, blocking the receptor’s ability to bind ATP and subsequently inhibiting its signaling pathways. This inhibition leads to the suppression of cellular responses such as smooth muscle cell migration and fibroblast proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogues:

Key Observations:

Heterocyclic Core Variations: The target compound features a 6,7-dimethoxyquinazoline group, a planar heterocycle associated with DNA intercalation and kinase inhibition. N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide () incorporates a pyridazine ring, which may enhance π-π stacking but lacks the methoxy groups critical for solubility in the target compound .

Functional Group Differences: The carbothioamide group in the target compound and ’s analogue provides distinct electronic and steric profiles compared to the carboxamide in and . The 2,4-difluorophenyl group in ’s compound introduces fluorine atoms, likely improving metabolic stability and membrane permeability due to increased lipophilicity .

Cyclopropyl in ’s pyridazine derivative adds steric bulk, which could hinder binding to flat active sites but improve selectivity .

Inferred Pharmacological Implications

While direct biological data for the target compound is unavailable, structural parallels suggest:

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 378.47 g/mol. The structure features a benzodioxole moiety linked to a quinazoline derivative through a piperazine ring, which is significant for its biological activity.

1. Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide exhibit anticancer properties. A study involving quinazoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

3. Anti-inflammatory Effects

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production and reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been reported in related studies.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Activity (Journal of Medicinal Chemistry) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |

| Study 2 : Antimicrobial Efficacy (International Journal of Antimicrobial Agents) | Showed broad-spectrum activity against E. coli and S. aureus with MIC values ranging from 8 to 32 µg/mL. |

| Study 3 : Anti-inflammatory Effects (Journal of Inflammation Research) | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide?

- Methodological Answer : Synthesis optimization requires attention to:

- Catalyst Selection : Heterogeneous catalysts like sulfated tungstate accelerate N-formylation and cyclization steps, improving yield and reducing reaction time .

- Reaction Conditions : Reflux in ethanol with NHSCN facilitates heterocyclization of intermediates (e.g., benzothiazolyliminothiazolidinones) .

- Purification : Column chromatography or recrystallization from ethanol ensures high purity (>95%), critical for reproducibility .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., C=S stretch at ~1200 cm for the carbothioamide group) .

- H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzodioxol protons as a singlet at δ 5.9–6.1 ppm) .

- Elemental Analysis : Validates molecular formula (CHNOS) and purity .

Q. How is the initial antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer :

- MIC Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ≤8 µg/mL indicating potent activity .

- Fungal Strains : Include C. albicans to assess broad-spectrum potential. Use agar dilution or broth microdilution methods .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of modifications to the quinazolin-4-yl or piperazine-1-carbothioamide moieties?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., nucleophilic substitution at the piperazine ring) .

- Reaction Path Search Tools : ICReDD’s algorithms integrate experimental data with computational predictions to optimize substituent placement (e.g., fluorophenyl groups for enhanced lipophilicity) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -F, -CF) on the benzodioxol ring to enhance metabolic stability .

- LogP Optimization : Adjust methoxy groups on the quinazoline core to balance solubility and membrane permeability (target LogP ~3.4) .

Q. What experimental approaches address contradictions in bioactivity data across different microbial strains?

- Methodological Answer :

- Mechanistic Profiling : Use efflux pump inhibition assays (e.g., with verapamil) to determine if resistance in Gram-negative strains is due to efflux mechanisms .

- Statistical Validation : Apply multivariate analysis to distinguish strain-specific effects from experimental variability .

Q. How can solubility and bioavailability challenges be mitigated during formulation studies?

- Methodological Answer :

- Co-solvent Systems : Use ethanol/water mixtures (e.g., 30% ethanol) to enhance solubility without destabilizing the carbothioamide group .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated piperazine) to improve intestinal absorption .

Q. What strategies validate target engagement in anticancer or antiparasitic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.